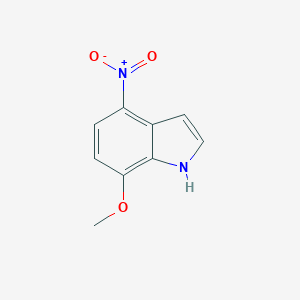

7-Methoxy-4-nitro-1H-Indol

Übersicht

Beschreibung

7-Methoxy-4-nitro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of methoxy and nitro groups to the indole nucleus can enhance its biological activity and chemical reactivity .

Wissenschaftliche Forschungsanwendungen

7-Methoxy-4-nitro-1H-indole has several scientific research applications:

Wirkmechanismus

Target of Action

It’s known that indole derivatives, in general, bind with high affinity to multiple receptors . They play a significant role in cell biology and are used for the treatment of various disorders in the human body .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes at the cellular level . For instance, 7-Methoxyindole has been found to inhibit tobacco cell growth, an effect that can be partially reversed by indole and tryptophan .

Biochemical Pathways

Indole derivatives are known to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

As mentioned earlier, 7-methoxyindole has been found to inhibit tobacco cell growth . This suggests that it may have potential applications in controlling the growth of certain types of cells.

Biochemische Analyse

Biochemical Properties

7-Methoxy-4-nitro-1H-indole, like other indole derivatives, has been found to interact with multiple receptors, making it useful in developing new derivatives . It has been reported to inhibit tobacco cell growth, an effect that can be partially reversed by indole and tryptophan .

Cellular Effects

Indole derivatives, including 7-Methoxy-4-nitro-1H-indole, have been shown to have various effects on cells. They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Molecular Mechanism

Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological responses .

Dosage Effects in Animal Models

The effects of 7-Methoxy-4-nitro-1H-indole at different dosages in animal models have not been extensively studied. Indole derivatives have been used in various pharmacological studies, and their effects can vary depending on the dosage .

Metabolic Pathways

7-Methoxy-4-nitro-1H-indole, like other indole derivatives, is likely involved in various metabolic pathways. Indole itself is a product of the metabolism of tryptophan, an essential amino acid .

Transport and Distribution

Indole derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

Indole derivatives can be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-4-nitro-1H-indole typically involves the nitration of 7-methoxyindole. One common method is the reaction of 7-methoxyindole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4-position .

Industrial Production Methods

Industrial production of 7-Methoxy-4-nitro-1H-indole may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

7-Methoxy-4-nitro-1H-indole can undergo various chemical reactions, including:

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.

Major Products Formed

Reduction: 7-Methoxy-4-amino-1H-indole.

Substitution: Various substituted indoles depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

7-Methoxyindole: Lacks the nitro group, making it less reactive and potentially less biologically active.

4-Nitroindole: Lacks the methoxy group, which may affect its solubility and reactivity.

Uniqueness

7-Methoxy-4-nitro-1H-indole is unique due to the presence of both methoxy and nitro groups, which can enhance its chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical modifications and potential therapeutic applications .

Biologische Aktivität

Overview

7-Methoxy-4-nitro-1H-indole is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This compound features both methoxy and nitro groups, which enhance its chemical reactivity and potential therapeutic applications. Research indicates that indole derivatives, including 7-methoxy-4-nitro-1H-indole, exhibit various biological activities such as anticancer, antimicrobial, anti-inflammatory, and antiviral properties .

The biological activity of 7-methoxy-4-nitro-1H-indole is primarily attributed to its interactions with multiple biological targets:

- Receptor Binding : Indole derivatives have been shown to bind with high affinity to various receptors, influencing numerous biochemical pathways .

- Cellular Effects : The compound has demonstrated effects on cellular proliferation and apoptosis, particularly in cancer cell lines .

- Biochemical Pathways : It is involved in key metabolic pathways and can modulate the activity of enzymes related to inflammation and cancer progression .

Biological Activities

The following table summarizes the main biological activities associated with 7-methoxy-4-nitro-1H-indole:

Case Studies

Recent studies have highlighted the potential of 7-methoxy-4-nitro-1H-indole in various therapeutic contexts:

-

Anticancer Activity :

- A study demonstrated that 7-methoxy-4-nitro-1H-indole significantly inhibited the growth of breast cancer cells in vitro. The mechanism involved the induction of apoptosis through the activation of caspase pathways .

- In vivo experiments using mouse xenograft models showed a marked reduction in tumor size when treated with this compound compared to controls, suggesting its potential as a lead compound for cancer therapy .

-

Antimicrobial Properties :

- Research indicated that this compound displayed strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics, indicating its potential as an alternative antimicrobial agent .

- Anti-inflammatory Effects :

Eigenschaften

IUPAC Name |

7-methoxy-4-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-8-3-2-7(11(12)13)6-4-5-10-9(6)8/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEMQUFWHPCBIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)[N+](=O)[O-])C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.